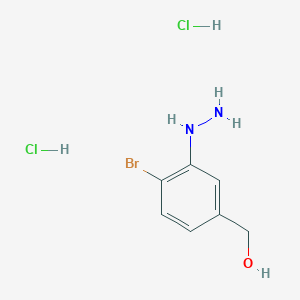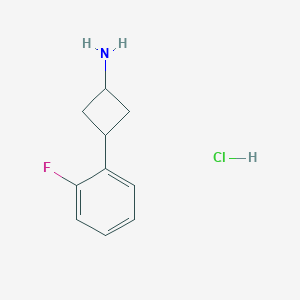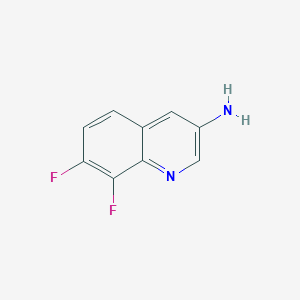
7,8-Difluoroquinolin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Difluoroquinolin-3-amine is a fluorinated quinoline derivative with the molecular formula C9H6F2N2. This compound is notable for its unique structural features, which include two fluorine atoms at the 7 and 8 positions of the quinoline ring and an amine group at the 3 position. These modifications confer distinct chemical and biological properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Difluoroquinolin-3-amine typically involves the fluorination of quinoline derivatives. One common method includes the nucleophilic aromatic substitution of a suitable precursor, such as 7,8-difluoroquinoline, with an amine source under controlled conditions. The reaction often requires the use of a base, such as potassium carbonate, and a polar aprotic solvent, like dimethylformamide, to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 7,8-Difluoroquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of quinolinone derivatives.
Reduction: Reduction reactions, often using hydrogenation catalysts like palladium on carbon, can convert the compound into tetrahydroquinoline derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products:
Oxidation: Quinolinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
7,8-Difluoroquinolin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated quinoline derivatives, which are valuable in materials science and catalysis.
Biology: The compound is used in the study of enzyme inhibition and as a probe for understanding biological pathways involving quinoline derivatives.
Mechanism of Action
The mechanism of action of 7,8-Difluoroquinolin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, leading to effective inhibition of target enzymes. This interaction often disrupts critical biological pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
7-Fluoroquinoline: A single fluorine atom at the 7 position.
8-Fluoroquinoline: A single fluorine atom at the 8 position.
7,8-Difluoroquinoline: Lacks the amine group at the 3 position.
Uniqueness: 7,8-Difluoroquinolin-3-amine is unique due to the presence of both fluorine atoms and the amine group, which confer distinct chemical reactivity and biological activity. This combination enhances its potential as a versatile intermediate in synthetic chemistry and as a bioactive molecule in medicinal research .
Properties
IUPAC Name |
7,8-difluoroquinolin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2/c10-7-2-1-5-3-6(12)4-13-9(5)8(7)11/h1-4H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHIEXAOQCAVFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=NC=C(C=C21)N)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2-[4-[2-[ethyl(prop-2-enoyl)amino]acetyl]thiomorpholin-3-yl]acetate](/img/structure/B2934043.png)
![N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2934044.png)
![2-{[1-(2,5-Dimethoxybenzenesulfonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine](/img/structure/B2934045.png)
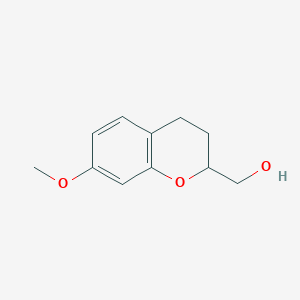
![2-{6-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(2-chloro-5-fluorophenyl)acetamide](/img/structure/B2934047.png)
![N-(3-fluorophenyl)-3-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2934048.png)
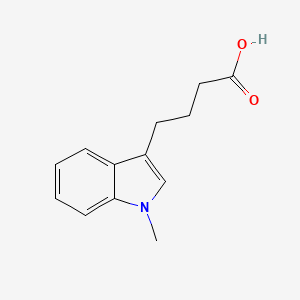
![2-[(4-chlorophenyl)methanesulfonyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2934051.png)
![3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]-N-[(pyridin-3-yl)methyl]propanamide](/img/structure/B2934053.png)
![5-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2934054.png)
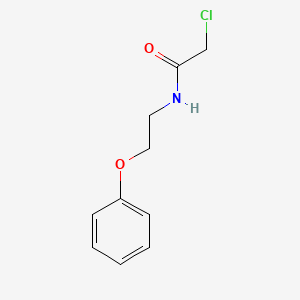
![2-chloro-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]acetamide](/img/structure/B2934059.png)
